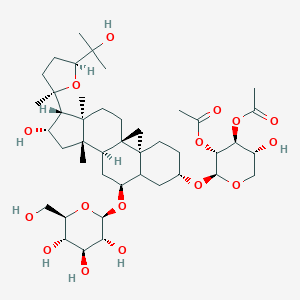

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Immunomodulatory Effects:

Astragaloside I exhibits immunomodulatory properties, meaning it can influence the immune system. Studies suggest it can stimulate the immune response by increasing the production of immune cells and cytokines []. This could be beneficial for conditions associated with immune dysfunction, such as infections and autoimmune diseases.

Anti-inflammatory Properties:

Inflammation is a key player in various diseases. Research indicates that Astragaloside I possesses anti-inflammatory properties. It may help regulate inflammatory pathways and reduce the production of inflammatory mediators []. This suggests potential applications in inflammatory diseases like arthritis, asthma, and inflammatory bowel disease.

Cardioprotective Effects:

The heart is susceptible to damage from oxidative stress and other factors. Studies suggest that Astragaloside I might offer cardioprotective effects. It may act as an antioxidant, reducing oxidative stress in heart cells, and may also improve blood flow []. These properties could be beneficial in preventing heart diseases.

Hepatoprotective Potential:

The liver plays a vital role in detoxification and metabolism. Research suggests Astragaloside I might have hepatoprotective effects, meaning it could protect the liver from damage. Studies have shown it may improve liver function and reduce inflammation in the liver []. This potential could be explored for liver diseases like hepatitis and cirrhosis.

Other Potential Applications:

Scientific research is ongoing to explore the potential applications of Astragaloside I in other areas. Studies suggest it might have neuroprotective, anti-diabetic, and anti-cancer properties [, , ]. However, more research is needed to confirm these effects and determine their therapeutic potential.

The compound [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate is a complex organic molecule characterized by multiple stereocenters and functional groups. This compound belongs to a class of natural products known for their intricate structures and significant biological activities. The presence of multiple hydroxyl groups and acetyloxy functionalities suggests potential reactivity and interaction capabilities with various biological systems.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Hydrolysis: Acetate groups can be hydrolyzed to regenerate the corresponding alcohol.

- Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids under certain conditions.

- Reduction: The carbonyl functionalities may be reduced back to alcohols.

These reactions are facilitated by specific enzymes in biological systems that act as catalysts to enhance the reaction rates.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar configurations often exhibit:

- Antioxidant Activity: Hydroxyl groups can scavenge free radicals.

- Antimicrobial Properties: Many natural products with complex structures show efficacy against bacteria and fungi.

- Anti-inflammatory Effects: Some derivatives may modulate inflammatory pathways through their interactions with cellular receptors.

Research indicates that the structural complexity often correlates with a broad spectrum of biological activities .

The synthesis of such complex organic compounds typically involves multi-step synthetic routes:

- Starting Materials: Synthesis often begins with simpler sugars or polyols.

- Functional Group Modifications: This includes protection/deprotection strategies for hydroxyl groups and selective oxidation/reduction processes.

- Coupling Reactions: Key steps may involve coupling reactions between different molecular fragments using reagents like coupling agents or catalysts.

- Purification: Final products are purified using techniques such as chromatography.

Specific methodologies vary based on the desired stereochemistry and functionalization .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting oxidative stress-related diseases.

- Cosmetics: Antioxidant properties make it suitable for skincare formulations aimed at reducing skin aging.

- Agriculture: Antimicrobial properties could be harnessed in developing natural pesticides or growth regulators .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules:

- Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action.

- Receptor Interaction: Assessing interactions with specific cellular receptors helps in elucidating its pharmacological profile.

- In vitro Assays: These assays measure the biological response of cells upon exposure to the compound .

Such studies often utilize quantitative structure-activity relationship (QSAR) models to predict interactions based on chemical structure .

Similar Compounds

Several compounds share structural similarities with the target molecule:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Hydroxylated sugars | Antioxidant |

| Compound B | Pentacyclic structure | Antimicrobial |

| Compound C | Acetate derivatives | Anti-inflammatory |

These compounds highlight the uniqueness of the target compound through its specific stereochemistry and combination of functional groups.